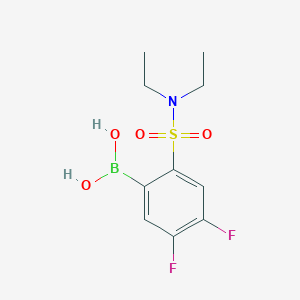
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Overview
Description
(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BF2NO4S and its molecular weight is 293.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-(N,N-Diethylsulfamoyl)-4,5-difluorophenyl)boronic acid, with the molecular formula CHBFNOS and CAS number 1704066-89-6, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known to interact with various biological targets, particularly enzymes.
- Molecular Weight : 293.10 g/mol
- Molecular Structure : The compound features a difluorophenyl ring substituted with a sulfamoyl group.
The structural formula can be represented as follows:
Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. This interaction can inhibit enzyme activity, making boronic acids valuable in drug development, especially as protease inhibitors. The specific mechanism of this compound involves:
- Inhibition of Proteases : By binding to the active site of serine proteases, this compound may prevent substrate access and subsequent enzymatic reactions.
- Cellular Uptake : The sulfamoyl moiety enhances solubility and cellular uptake, which may increase its efficacy as a therapeutic agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have shown that boronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- In vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines through apoptosis induction.
-
Antimicrobial Activity :
- Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains. Further studies are needed to elucidate the mechanisms involved.
-
Enzyme Inhibition :
- The compound has been tested for its ability to inhibit specific enzymes like proteases and kinases involved in disease progression.
Table 1: Summary of Biological Studies on this compound
Detailed Research Findings
- Anticancer Mechanism : A study utilizing the ROS-Glo™ HO assay indicated that compounds similar to this compound can induce reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
- Enzyme Interaction Studies : High-throughput screening identified this compound as a potential inhibitor of specific oxidoreductases, suggesting its role in modulating redox states within cells .
- Pharmacokinetics and Toxicology : Ongoing studies are evaluating the pharmacokinetic profile and potential toxicity of this compound to determine safe dosage levels for therapeutic applications.
Properties
IUPAC Name |
[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIHRVTNLCHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















